1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom, a cyclopropylamino group attached to the piperidine ring, and a hydroxyl group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be attached through reductive amination reactions involving cyclopropylamine and suitable aldehydes or ketones.
Hydroxylation at the Fourth Position: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Benzyl halides, cyclopropylamines.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus . This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor, as well as hydrophobic interactions with lipophilic groups .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-4-piperidone: Another piperidine derivative with similar structural features.
cis-1-Benzyl-3-methyl-piperidin-4-ol: A stereoisomer with different spatial arrangement of atoms.
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol: A derivative with a silyl-protected hydroxyl group.
Uniqueness
1-Benzyl-3-((cyclopropylamino)methyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a CCR5 antagonist makes it particularly valuable in HIV research .
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-benzyl-3-[(cyclopropylamino)methyl]piperidin-4-ol |
InChI |
InChI=1S/C16H24N2O/c19-16-8-9-18(11-13-4-2-1-3-5-13)12-14(16)10-17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
InChI Key |
XYYKRIVQTTVEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2CN(CCC2O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.